REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[SiH](C)O[SiH](C)C.C(OC(=O)C)(=O)C.FC(F)(F)S(O[Si](C(C)C)(C(C)C)C(C)C)(=O)=O.[CH2:41]([Si:49]([CH3:55])([CH3:54])[O:50][SiH:51]([CH3:53])[CH3:52])[CH2:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1>[Pt].C1(C)C=CC=CC=1>[CH2:1]([Si:51]([CH3:52])([CH3:53])[O:50][Si:49]([CH2:41][CH2:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)([CH3:55])[CH3:54])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 μL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)C(C)C)(F)F
|
Name
|
divinylsiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
1-phenethyl-1,1,3,3-tetramethyldisiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)[Si](O[SiH](C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
5 μL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added by microsyringe
|
Type
|
ADDITION
|
Details
|
were added to this
|
Type
|
CUSTOM
|
Details
|
was put in a 60° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)[Si](O[Si](C)(C)CCC1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |